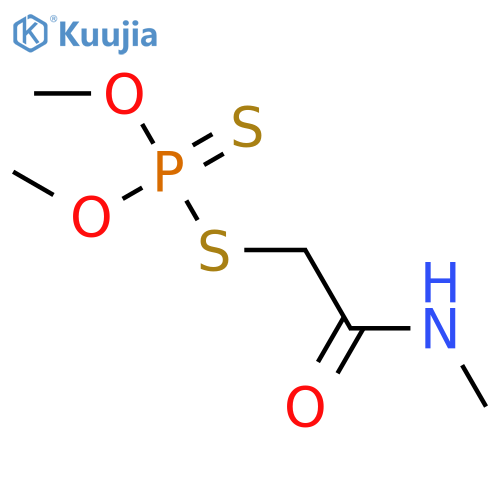Cas no 60-51-5 (dimethoate)

dimethoate structure
商品名:dimethoate
dimethoate 化学的及び物理的性質
名前と識別子
-
- dimethoate
- O,O-dimethyl methylcarbamoylmethyl phosphorodithioate
- Dimethoate in acetone
- Additions to Method 8140
- Dimethoate solution
- Method 8270B - Organophosphorous Pesticide Mix
- 2-dimethoxyphosphinothioylthio-N-methylacetamide
- Aadimethoal
- BI 58
- CHAMP
- CYGON
- FIP
- L 395
- Lurgo
- O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate
- O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate
- O,O-Dimethyl S-methylcarbomoylmethyl phosphorodithioate
- oms94
- phosphamide
- ROGOR
- Tara
- O,O-Dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate
- Phosphorodithioic acid O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) ester
- Def
- Defend
- Fosfamid
- Perfekthion
- Rebelate
- Roxion
-
- MDL: MFCD00053676
- インチ: 1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)
- InChIKey: MCWXGJITAZMZEV-UHFFFAOYSA-N
- ほほえんだ: CNC(CSP(OC)(OC)=S)=O
- BRN: 1785339
計算された属性
- せいみつぶんしりょう: 229.00000
- どういたいしつりょう: 228.999621
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 105
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 白色結晶でカンフル味があり、工業製品は通常薄黄褐色の乳液である[1]
- 密度みつど: 1.281
- ゆうかいてん: 52-52.5 ºC
- ふってん: 107 ºC (0.05 torr)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: nD65 1.5334
- すいようせい: 微溶性2.5 g/100 ml
- PSA: 114.76000
- LogP: 2.02440
- マーカー: 13,3246
- かんど: 光に敏感
- ようかいせい: 水に微溶解し、エタノール/クロロホルム/ベンゼン/ケトンなどに溶解する[7]
dimethoate セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225,H302,H312,H319,H332
- 警告文: P210,P280,P305+P351+P338
- 危険物輸送番号:UN 2783
- WGKドイツ:3
- 危険カテゴリコード: 21/22
- セキュリティの説明: S2-S36/37-S24/25-S23-S53-S26
- RTECS番号:TE1750000
-
危険物標識:


- 包装グループ:III
- 包装カテゴリ:III
- どくせい:LD50 orally in rats: 250 mg/kg (Schafer)
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- 危険レベル:6.1
- 危険レベル:6.1(b)
- リスク用語:R21/22
- セキュリティ用語:6.1(b)
dimethoate 税関データ
- 税関コード:2930909063
- 税関データ:
中国税関コード:
{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}
{"error_code":"54004","error_msg":"Please recharge"}税金還付率:9.0% 規制条件{"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証)
申告要素:
製品名, 成分含有量{"error_code":"54004","error_msg":"Please recharge"}
規制条件:
{"error_code":"54004","error_msg":"Please recharge"}輸出入農薬登録証
{"error_code":"54004","error_msg":"Please recharge"}
{"error_code":"54004","error_msg":"Please recharge"}一般関税:30.0%
dimethoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 041-15843-100mg |
Dimethoate Standard |
60-51-5 | 100mg |
JPY 14000 | 2023-09-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D109822-2ml |
dimethoate |
60-51-5 | analytical standard,1.00mg/ml in methanol | 2ml |
¥240.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006453-1ml |
dimethoate |
60-51-5 | 100μg/ml( u=3%,: ) | 1ml |
¥164 | 2024-05-22 | |
| TRC | D460505-500mg |
Dimethoate |
60-51-5 | 500mg |
$ 119.00 | 2023-09-07 | ||
| TRC | D460505-10g |
Dimethoate |
60-51-5 | 10g |
$ 1380.00 | 2023-04-14 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D109819-250mg |
dimethoate |
60-51-5 | 250mg |
¥513.90 | 2023-09-03 | ||
| BAI LING WEI Technology Co., Ltd. | P-039N-10mg |
Dimethoate |
60-51-5 | 10mg |
¥ 340 | 2022-04-25 | ||
| BAI LING WEI Technology Co., Ltd. | P-039S-1mL |
Dimethoate ,100 μg/mL in MeOH |
60-51-5 | 100 μg/mL in MeOH | 1mL |
¥ 340 | 2022-04-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98350-1ml |
Dimethoate |
60-51-5 | 100μg/ml( u=3%,: ) | 1ml |
¥148.0 | 2023-09-08 | |
| abcr | AB509224-100 mg |
Dimethoate, 98%; . |
60-51-5 | 98% | 100MG |
€125.00 | 2023-07-10 |
dimethoate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:60-51-5)Dimethoate
注文番号:LE10740
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:03
価格 ($):discuss personally
dimethoate 関連文献
-
L. F. Dupée,K. Gardner,P. Newton Analyst 1960 85 177
-
Tamara D. Lazarevi?-Pa?ti,Igor A. Pa?ti,Bojan Joki?,Biljana M. Babi?,Vesna M. Vasi? RSC Adv. 2016 6 62128
-
Mashaalah Zarejousheghani,Andreas Walte,Helko Borsdorf Anal. Methods 2018 10 2503
-
Xing Ding,Dong Xiao,Lei Ji,Ding Jin,Ke Dai,Zixin Yang,Shengyao Wang,Hao Chen Catal. Sci. Technol. 2018 8 3484
-
Shobhana K. Menon,Nishith R. Modi,Alok Pandya,Anand Lodha RSC Adv. 2013 3 10623
60-51-5 (dimethoate) 関連製品
- 1219794-81-6(Dimethoate-d6)
- 2540-82-1(Formothion Standard)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:60-51-5)Dimethoate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:60-51-5)dimethoate

清らかである:99%/99%
はかる:1g/5g
価格 ($):205.0/752.0




